molecular formula C7H8N2O3 B6155079 N-[(2-nitrophenyl)methyl]hydroxylamine CAS No. 37558-77-3

N-[(2-nitrophenyl)methyl]hydroxylamine

Cat. No.: B6155079
CAS No.: 37558-77-3
M. Wt: 168.15 g/mol
InChI Key: OTPVMQSPENXDJL-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)methyl]hydroxylamine is an organic compound with the molecular formula C7H8N2O3 It consists of a hydroxylamine group attached to a 2-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-nitrophenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Reduction: 2-aminophenylmethylamine.

    Oxidation: 2-nitrophenylmethyl nitroso or nitro derivatives.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-[(2-nitrophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)hydroxylamine
  • N-(2-nitrophenyl)methylamine
  • N-(2-aminophenyl)methylhydroxylamine

Uniqueness

N-[(2-nitrophenyl)methyl]hydroxylamine is unique due to the presence of both a nitro group and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

37558-77-3

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-[(2-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-4,8,10H,5H2

InChI Key

OTPVMQSPENXDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNO)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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